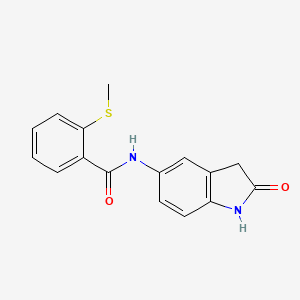![molecular formula C17H15ClN2 B6416998 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-1H-1,3-benzodiazole CAS No. 1436431-84-3](/img/structure/B6416998.png)
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-1H-1,3-benzodiazole” belongs to the class of organic compounds known as benzodiazoles, which are aromatic heterocyclic compounds containing a benzene fused to a diazole ring . The presence of the chlorophenyl ethenyl group suggests that it might have interesting chemical and biological properties, but specific details are not available in the literature.
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through condensation reactions or through the use of coupling reagents . The synthesis would likely involve the formation of the benzodiazole ring, followed by the addition of the ethenyl and ethyl groups .Mécanisme D'action
Target of Action
The primary target of the compound 2-[(1E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-1H-1,3-benzodiazole is Coagulation factor X . Coagulation factor X is an essential enzyme in the blood coagulation cascade, which is a complex process that leads to the formation of a fibrin clot. Its role is to convert prothrombin to thrombin in the presence of factor V, calcium ions, and phospholipid.
Biochemical Pathways
The compound’s interaction with Coagulation factor X places it within the blood coagulation cascade . By potentially inhibiting the activity of Coagulation factor X, the compound could affect the downstream effects of this pathway, including the formation of a fibrin clot. This could have significant implications for processes such as wound healing and hemostasis.
Propriétés
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-ethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2/c1-2-20-16-6-4-3-5-15(16)19-17(20)12-9-13-7-10-14(18)11-8-13/h3-12H,2H2,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNCLOAQERYVCM-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416918.png)
![N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B6416925.png)
![3-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416928.png)
![4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416931.png)
![1-(piperidin-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol hydrochloride](/img/structure/B6416934.png)
![4-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416942.png)


![3-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416969.png)
![N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B6416976.png)
![4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416979.png)
![N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B6416980.png)

![4-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamido}benzamide](/img/structure/B6417008.png)